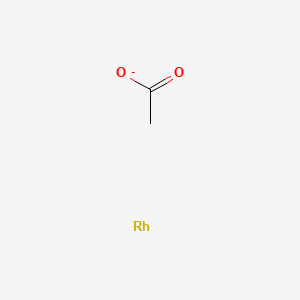

Rhodium acetate

Description

The exact mass of the compound Rhodium acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rhodium acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhodium acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

42204-14-8 |

|---|---|

Molecular Formula |

C2H4O2Rh |

Molecular Weight |

162.96 g/mol |

IUPAC Name |

acetic acid;rhodium |

InChI |

InChI=1S/C2H4O2.Rh/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

NENDHUHGFRLXEN-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3] |

Canonical SMILES |

CC(=O)O.[Rh] |

Pictograms |

Irritant; Health Hazard |

Related CAS |

5503-41-3 42204-14-8 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Rhodium(II) Acetate Dimer from Rhodium Trichloride

Executive Summary

Rhodium(II) acetate dimer,

This guide details a reductive ligand exchange protocol. Unlike simple metathesis, this process requires the controlled reduction of a

Part 1: The Chemistry of Reduction

Mechanistic Insight

The transformation involves two simultaneous processes: ligand substitution (chloride to acetate) and metal reduction (Rh³⁺ to Rh²⁺).[2]

-

The Reductant: Ethanol serves as the sacrificial reducing agent.[1] Under reflux conditions in the presence of Rh(III), ethanol oxidizes to acetaldehyde (and eventually acetic acid), donating electrons to the metal center.[1]

-

The Template Effect: Acetate ions bridge the two rhodium centers, acting as a "template" that facilitates the formation of the Rh-Rh single bond (2.38 Å).[1] Without sufficient acetate concentration, the reduction may lead to mononuclear Rh(II) or metallic Rh(0) colloids (rhodium black).[1]

Reaction Pathway Visualization

The following diagram illustrates the stepwise conversion from the octahedral monomer to the lantern-type dimer.

Figure 1: Mechanistic pathway of Rh(III) reduction and dimerization. Note the transition from red (Rh-III) to green (Rh-II).[1]

Part 2: Critical Precursors & Equipment[1]

To avoid the formation of "rhodium black" (metallic precipitate) or unreacted "rhodium red" (RhCl3), strict adherence to reagent quality is required.[1]

| Component | Specification | Scientific Rationale |

| Rhodium Precursor | Anhydrous | |

| Acetate Source | Sodium Acetate Trihydrate ( | Acts as both the ligand source and the base to neutralize HCl generated during substitution.[1] |

| Solvent 1 | Glacial Acetic Acid | Provides the acidic medium to prevent hydrolysis of Rh species to hydroxides.[1] |

| Solvent 2 | Absolute Ethanol | The reducing agent. Do not use denatured ethanol containing MEK or methanol, as these can alter reduction kinetics.[1] |

| Inert Gas | Nitrogen or Argon | While the product is air-stable, the intermediate hydrides are sensitive.[1] An inert blanket prevents re-oxidation.[1] |

Part 3: The Optimized Protocol

Yield Target: >85% | Time: ~4-6 Hours | Scale: 1g Rh basis

Phase 1: Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.0 g of

and 4.0 g of-

Note: The solution will initially appear dark red/brown.[1]

-

-

Inerting: Fit the flask with a reflux condenser. Cycle vacuum/Nitrogen three times to remove dissolved oxygen.

Phase 2: The Reductive Reflux

-

Heating: Heat the mixture to a gentle reflux (approx. 85-90°C bath temperature).

-

Monitoring (The Color Shift):

-

Completion: Reflux for a total of 4-6 hours until the color shift is stable and no red hue remains.

Phase 3: Isolation and Purification

-

Concentration: Cool the mixture to room temperature. Remove the solvent in vacuo (rotary evaporator) at 60°C until a dry, dark green solid remains.

-

Caution: This solid contains NaCl and excess NaOAc.[1]

-

-

Extraction:

-

Recrystallization:

-

Cool the filtrate in an ice bath (-10°C) for 12 hours.

-

Collect the blue-green crystals (the methanol adduct:

) by filtration.[1]

-

-

Desolvation (Optional but Recommended): To obtain the anhydrous emerald green powder, heat the crystals in a vacuum oven at 45-50°C for 2 hours.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of Rh2(OAc)4.[1]

Part 4: Characterization & Quality Control[1]

The purity of

The "Traffic Light" Indicator

Rh species exhibit distinct colors based on oxidation state and coordination:

| Color | Species | Diagnosis | Action |

| Red / Orange | Rh(III) | Incomplete reduction.[1] | Reflux longer with more EtOH.[1] |

| Emerald Green | Target Product. | Proceed to use.[1][3][4] | |

| Blue / Cyan | Solvent adduct (MeOH/H2O).[1] | Dry under vacuum to revert to green.[1] | |

| Black Precipitate | Rh(0) Metal | Over-reduction / Thermal decomp.[1] | Filter out; discard if yield is low. |

Spectroscopic Data

UV-Vis (in Methanol): The spectrum is dominated by two transitions arising from the metal-metal bond manifold.[1]

-

Band I (HOMO-LUMO):

(Transition: -

Band II:

(Transition:

IR Spectroscopy (KBr Pellet):

-

Asymmetric Stretch (

): ~1580 cm⁻¹[1] -

Symmetric Stretch (

): ~1440 cm⁻¹[1] -

Note: The separation (

) indicates the bridging coordination mode of the acetate ligands.[1]

References

-

Rempel, G. A.; Legzdins, P.; Smith, H.; Wilkinson, G. (1972).[1] Tetrakis(acetato)dirhodium(II) and Similar Carboxylato Compounds. Inorganic Syntheses, 13, 90–91.[1][4] [1]

-

Felthouse, T. R. (1982). The Chemistry, Structure, and Metal-Metal Bonding in Compounds of Rhodium(II). Progress in Inorganic Chemistry. [1]

-

Doyle, M. P.; McKervey, M. A.; Ye, T. (1998).[1] Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.[1][5] (Foundational text on Rh(II) applications).

Sources

The Rhodium(II) Acetate Dimer: Structural Architecture, Bonding Dynamics, and Catalytic Utility

Executive Summary

Rhodium(II) acetate dimer,

This guide deconstructs the

Structural Architecture: The "Paddlewheel" Motif[1]

The structural integrity of rhodium acetate is defined by its

Geometric Parameters

The Rh–Rh bond length is the defining metric of this system.[2] At approximately 2.39 Å , it is significantly longer than the double or triple bonds found in analogous M-M complexes (e.g., Mo-Mo or Re-Re), consistent with a single bond order.[2][1]

| Parameter | Value | Significance |

| Formula | ||

| Geometry | Four bridging carboxylates clamp the dimetal core.[1] | |

| Rh–Rh Bond Length | Indicates a single bond (Bond Order = 1). | |

| Rh–O (Equatorial) | Strong covalent binding to acetate oxygen.[1] | |

| Axial Coordination | Open / Labile | The reactive site for catalysis (Lewis acidic). |

Visualization of the Core

The following diagram illustrates the connectivity. Note the two vacant axial positions (L) which are critical for substrate binding (e.g., diazo compounds).

Electronic Structure & Bonding Nature

To understand the reactivity of

The System

Rhodium is in Group 9.[1] In the +2 oxidation state, each Rh center is

-

Total Valence Electrons:

electrons involved in the metal-metal bonding manifold.[1]

Molecular Orbital Population

In a

Electron Filling (14 electrons):

- : 2 electrons (Bonding)[1]

- : 4 electrons (Bonding)

- : 2 electrons (Bonding)[1]

- : 2 electrons (Antibonding)[1]

- : 4 electrons (Antibonding)[1]

Bond Order Calculation

Implication: The net bond is a single bond . The population of the antibonding

Catalytic Mechanism: The Carbenoid Cycle[1]

The utility of rhodium acetate in drug discovery stems from its ability to decompose diazo compounds into highly reactive metal carbenes.[1] This process is generally believed to occur via the Doyle-Kirmse or Davies mechanistic pathways.

The Mechanism[1][6][7]

-

Axial Coordination: The nucleophilic carbon of the diazo compound attacks the electrophilic axial site of the Rh dimer.[2]

-

Nitrogen Extrusion:

gas is expelled (irreversible step), generating a transient Rh-Carbene species. -

Carbene Transfer: The electrophilic carbene inserts into a substrate bond (C-H, O-H, C=C).[1]

-

Regeneration: The product dissociates, regenerating the active catalyst.[2]

Synthesis & Characterization Protocol

Objective: Synthesize high-purity

Reagents

Step-by-Step Protocol

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of

and 2.0 g of -

Reflux: Equip with a condenser and reflux under nitrogen atmosphere for 4–6 hours.

-

Observation: The solution will shift from deep red (

) to emerald green (

-

-

Concentration: Remove the solvent in vacuo (rotary evaporator) to near dryness.

-

Extraction: The residue contains the product and NaCl. Redissolve the green solid in boiling methanol (approx 50 mL) and filter hot to remove insoluble NaCl.

-

Crystallization: Cool the filtrate to

overnight. Dark green crystals of the methanol adduct -

Desolvation: Heat the crystals at

under high vacuum (0.1 mmHg) for 2 hours to remove axial methanol, yielding the emerald green powder

Validation Criteria

-

UV-Vis:

at -

IR Spectroscopy: Characteristic carboxylate stretches at

(

Applications in Drug Discovery[1][2][9]

For the pharmaceutical scientist, rhodium acetate is not just a reagent; it is a tool for Late-Stage Functionalization (LSF) .

C-H Insertion

The primary application is the insertion of carbenoids into unactivated C-H bonds.[2][1] Because the reaction is stereospecific (retention of configuration), it allows researchers to install functional groups onto complex chiral scaffolds without racemization.

-

Target:

C-H bonds adjacent to heteroatoms (ethers, amines). -

Selectivity: Controlled by the steric bulk of the axial ligands or the electronic nature of the diazo group.[2]

Antibiotic Synthesis

Rhodium carbenoid chemistry is historically significant in the synthesis of Carbapenems (e.g., Thienamycin derivatives).[1] The key step involves the intramolecular cyclization of a diazo-beta-keto ester to form the bicyclic beta-lactam core [2].[2]

Comparison to Other Metals

| Catalyst | Reactivity Profile | Selectivity |

| Rh(II) Dimers | High reactivity, tunable via ligands | Excellent for C-H insertion and cyclopropanation. |

| Cu(I)/(II) | Lower cost, moderate reactivity | Good for cyclopropanation, less effective for C-H insertion. |

| Ru(II) | High reactivity, different mechanism | Often used for alkene metathesis or specific cyclopropanations. |

References

-

Cotton, F. A., et al. (1978).[1] "The Structure and Bonding of Dirhodium(II) Tetracarboxylates." Inorganic Chemistry.

-

Doyle, M. P. (1986). "Catalytic Methods for Metal Carbene Transformations." Chemical Reviews.

-

Davies, H. M. L. (2000). "Dirhodium Tetraacetate Catalyzed C-H Insertion." Organic Reactions.[5][6][7][8]

-

Felthouse, T. R. (1982).[1] "The Chemistry, Structure, and Metal-Metal Bonding in Compounds of Rhodium(II)." Progress in Inorganic Chemistry.

Sources

- 1. Rhodium(II) acetate - Wikipedia [en.wikipedia.org]

- 2. CN102924259A - Synthetic method of rhodium acetate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium(II)_acetate [chemeurope.com]

- 5. Rhodium(II) acetate dimer | 15956-28-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. guidechem.com [guidechem.com]

- 8. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of dirhodium tetraacetate

In-Depth Technical Guide: Dirhodium Tetraacetate ( )

Structural Characterization: The Paddlewheel Architecture

The chemical identity of

Core Bonding Motifs

-

Rh-Rh Single Bond: The complex features a direct metal-metal bond between two Rh(II) centers (

electronic configuration). The bond order is 1 (single bond), resulting in a diamagnetic ground state. -

Equatorial Ligation: Four acetate ligands bridge the two rhodium atoms. The oxygen atoms of the acetates occupy the equatorial positions, clamping the metal centers in a rigid conformation.

-

Axial Ligation (The Active Site): The axial positions (trans to the Rh-Rh bond) are vacant or occupied by labile solvent molecules (e.g.,

, EtOH). This vacancy is the locus of catalytic activity, acting as a Lewis acidic site for substrate binding (e.g., diazo compounds).[1]

Structural Visualization

The following diagram illustrates the connectivity and the critical axial sites responsible for catalysis.

Figure 1: Schematic representation of the

Physical and Chemical Properties Matrix

The following data consolidates the physicochemical profile of

| Property | Value / Description | Note |

| Formula | Often exists as a dihydrate | |

| Molecular Weight | 441.99 g/mol (anhydrous) | |

| Appearance | Emerald Green Powder / Crystals | Dark green to blue-green depending on solvation |

| Melting Point | > 205°C (Decomposes) | Does not melt cleanly; thermal decomposition occurs |

| Solubility | Soluble: MeOH, EtOH, DCM, Water, AcetonitrileInsoluble: Hexane, Ether, Toluene | Hygroscopic; solubility aids homogeneous catalysis |

| Magnetism | Diamagnetic | Consistent with paired electrons in Rh-Rh bond |

| Rh-Rh Bond Length | ~2.39 Å | Indicative of single bond character |

| Oxidation State | Rh(II) / Rh(II) | Mixed valence species exist but are distinct |

| Stability | Air and Moisture Stable | Can be stored on the bench; indefinite shelf life if dry |

Mechanistic Insight: Catalytic Carbene Transfer

The utility of

The Catalytic Cycle

-

Coordination: The nucleophilic carbon of the diazo compound binds to the axial Lewis acidic site of the dirhodium complex.

-

Extrusion: Nitrogen gas (

) is expelled, an irreversible entropic driver, forming a highly electrophilic rhodium-carbene intermediate ( -

Transfer: The carbene is transferred to the substrate (alkene, C-H bond, etc.). The dirhodium core acts as a template, controlling the trajectory of the insertion.

-

Regeneration: The catalyst is released in its original state, ready for the next cycle.

Figure 2: The catalytic cycle of Rh(II)-mediated diazo decomposition and carbene transfer.[3][4]

Experimental Protocol: Synthesis and Purification

While commercially available, in-house synthesis ensures the removal of Rh(III) impurities which can be detrimental to enantioselective variants of the catalyst.

Reagents[2]

-

Precursor: Rhodium(III) chloride hydrate (

). -

Ligand Source: Sodium acetate (

) and Glacial Acetic Acid ( -

Solvent: Ethanol (Absolute).

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve

(1.0 g) and -

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (~80-90°C) under an inert atmosphere (

or Ar) for 4 hours. -

Concentration: Allow the solution to cool to room temperature. Reduce the volume by 50% using a rotary evaporator to induce crystallization.

-

Isolation: Cool the concentrated mixture in an ice bath for 1 hour. Collect the green precipitate via vacuum filtration using a sintered glass funnel.

-

Purification (Washing): Wash the solid copiously with cold methanol (to remove excess acetate/chloride salts) followed by diethyl ether (to remove residual solvent).

-

Drying: Dry the emerald green crystals under high vacuum (0.1 Torr) at 40°C for 4 hours.

Validation Check:

-

Visual: Product must be emerald green. A reddish hue indicates incomplete reduction or Rh(III) contamination.

-

Yield: Typical yields range from 70-85%.

Applications in Drug Discovery: C-H Functionalization

Case Study: Late-Stage Diversification

In drug development, modifying a lead compound without rebuilding it from scratch is invaluable.

-

Reaction: Intermolecular C-H Insertion.[7]

-

Substrate: A complex pharmacophore with multiple C-H sites.

-

Catalyst Role: By using

(or its chiral derivatives), researchers can insert a carbene moiety (derived from a diazo ester) into a specific C-H bond adjacent to a heteroatom or at a tertiary carbon. -

Outcome: Rapid generation of analogs (SAR study acceleration).

Ligand Exchange for Selectivity

Safety and Handling

Material Safety Data Sheet (MSDS) Highlights:

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Inhalation: May cause respiratory irritation. Handle in a fume hood.

-

Storage: Store in a cool, dry place. While air-stable, long-term storage under inert gas is recommended to prevent slow hydrolysis or oxidation.

-

Disposal: Rhodium is a precious metal. All waste residues should be collected for reclamation/recycling, not disposed of in general chemical waste.

References

-

Original Synthesis & Characterization: Remar, G. A., et al. "The Synthesis and Properties of Dirhodium Tetraacetate." Inorganic Syntheses, vol. 20, 1980.

-

Mechanistic Review: Doyle, M. P., et al. "Catalytic Methods for Metal Carbene Transformations."[1][4] Chemical Reviews, vol. 86, no.[4] 5, 1986, pp. 919–939.

-

C-H Functionalization Applications: Davies, H. M. L., and Manning, J. R. "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, vol. 451, 2008, pp. 417–424. [3]

-

Structural Data (Crystallography): Cotton, F. A., et al. "Structure of Dirhodium Tetraacetate." Acta Crystallographica Section B, vol. 27, 1971, pp. 1664-1671.

-

Safety Data: PubChem. "Dirhodium Tetraacetate - Compound Summary." National Library of Medicine.

Sources

- 1. squjs.squ.edu.om [squjs.squ.edu.om]

- 2. researchgate.net [researchgate.net]

- 3. Cross-Linked Crystals of Dirhodium Tetraacetate/RNase A Adduct Can Be Used as Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Architectures: A Technical Guide to Rhodium(II) Acetate Coordination and Ligand Exchange

Executive Summary

Rhodium(II) acetate,

This guide provides a deep technical analysis of the coordination chemistry governing these two distinct spheres. It moves beyond basic descriptions to explore the mechanistic causality of ligand exchange, the electronic tuning of catalytic intermediates, and the specific protocols required to synthesize high-value chiral derivatives.

Structural Fundamentals: The Paddlewheel Core

The efficacy of rhodium(II) acetate lies in its

Electronic Architecture

-

Rh Oxidation State: +2 (

configuration). -

Rh–Rh Bond: A single

bond resulting from the overlap of -

Axial Vacancy: The

orbitals point outward along the

The Two Coordination Spheres

| Feature | Equatorial Sphere ( | Axial Sphere ( |

| Ligands | 4x Acetate (bridging) | 2x Solvent/Substrate (terminal) |

| Bond Type | Covalent, Chelating | Dative, Labile |

| Exchange Rate | Slow ( | Fast (Diffusion controlled) |

| Function | Stereoelectronic Tuning | Catalytic Active Site |

Coordination Dynamics & Ligand Exchange

Understanding the distinct kinetics of the axial and equatorial positions is critical for rational catalyst design.

Axial Ligation: The "Revolving Door"

The axial positions are kinetically labile. In solution, solvent molecules (S) rapidly associate and dissociate:

-

Colorimetric Indicators: The HOMO-LUMO gap (

) is sensitive to axial donation. -

Catalytic Relevance: This lability allows the catalyst to bind a diazo substrate, decompose it to a metal-carbene, transfer the carbene to a substrate, and release the product without decomposing the paddlewheel frame.

Equatorial Exchange: The "Structural Foundation"

Replacing the equatorial acetates requires overcoming a higher activation barrier. The mechanism is generally dissociative , often assisted by protonation of the leaving group.

Mechanism of Equatorial Substitution

The exchange is driven by thermodynamics (pKa differences) and Le Chatelier’s principle (removal of volatile acetic acid).

Figure 1: Stepwise mechanism for equatorial ligand exchange. The removal of acetic acid is the rate-driving force.

Catalytic Implications: Tuning Reactivity

The choice of equatorial ligand fundamentally alters the reactivity of the axial rhodium-carbene intermediate. This is the "Goldilocks" principle of dirhodium catalysis.

Electronic Tuning

-

Electron-Withdrawing Ligands (e.g.,

):-

Effect: Pull electron density from Rh, making the metal more electrophilic.

-

Result: Highly reactive carbenes. Good for unreactive substrates (e.g., unactivated C-H bonds) but often lower enantioselectivity.

-

-

Electron-Donating Ligands (e.g.,

, Carboxamidates):-

Effect: Push electron density to Rh, stabilizing the electrophilic carbene.

-

Result: More selective ("tamed") carbenes. High enantioselectivity but requires reactive diazo substrates.

-

Chiral Ligand Classes

| Class | Ligand Example | Key Application |

| Carboxylates | Intermolecular C-H insertion | |

| Carboxamidates | Pyrrolidinones (MEPY, MEOX) | Intramolecular Cyclopropanation |

| Phosphates | Binaphthyl phosphates (TRISPHAT) | Combined Lewis Acid/Carbene catalysis |

Biological Context: Metallodrug Mechanism[6]

Rhodium(II) carboxylates exhibit antitumor activity distinct from platinum drugs (cisplatin).

-

Target: While cisplatin primarily targets DNA (forming intrastrand crosslinks), rhodium(II) complexes have been shown to inhibit RNA Polymerase .

-

Mechanism: The axial sites bind to histidine (imidazole nitrogen) or cysteine (thiol) residues in the enzyme active site, blocking transcription.

-

DNA Interaction: When they do bind DNA, they prefer the N7 position of adenine, unlike the N7-guanine preference of platinum.

Experimental Protocols

Protocol A: Synthesis of Chiral Dirhodium Carboxamidates

Rationale: Direct reflux is insufficient due to the high boiling point of acetic acid.[3] We use a Soxhlet extractor to chemically sequester the leaving group.[3]

Reagents:

- (1.0 eq)

-

Chiral Carboxamide Ligand (e.g., S-methyl-2-pyrrolidone-5-carboxylate) (4.2 eq)

-

Solvent: Chlorobenzene (anhydrous)

-

Base: Sodium Carbonate (

) / Sand mixture

Workflow:

-

Setup: Place

and the ligand in a round-bottom flask with chlorobenzene. -

Trap: Fill the Soxhlet thimble with a mixture of oven-dried

and sand. This traps the acetic acid as sodium acetate, preventing the reverse reaction. -

Exchange: Reflux vigorously for 12–24 hours. The color will shift from emerald green (acetate) to violet/red (carboxamidate).

-

Purification: Evaporate solvent. Redissolve in minimal DCM and wash with saturated

to remove excess ligand. Flash chromatography on silica (often requiring 1% MeOH in DCM) yields the pure catalyst.

Protocol B: Axial Ligand Titration (UV-Vis)

Rationale: To determine the binding constant (

-

Prepare a stock solution of

( -

Record the baseline absorbance (

nm). -

Titrate aliquots of the axial ligand (e.g., acetonitrile, pyridine).

-

Observe the hypsochromic shift (blue shift) or bathochromic shift (red shift) depending on the ligand field strength.

-

Plot

vs.

Visualization: The Paddlewheel Scaffold

Figure 2: The

References

-

Rhodium(II) Acetate Structure and Properties Source: Wikipedia / PubChem URL:[Link]

-

Perspective on Dirhodium Carboxamidates as Catalysts Source: Doyle, M. P.[4] (NIH/PMC) URL:[Link]

-

In Situ Observation of Elusive Dirhodium Carbenes Source: Journal of the American Chemical Society URL:[4][5][Link]

-

Inhibition of Transcription by Dirhodium(II) Complexes Source: PubMed / NIH URL:[Link]

-

Preparation and Properties of Anhydrous Rhodium(II) Acetate Source: Inorganic Chemistry (ACS) URL:[Link]

Sources

Methodological & Application

Application Note: Rhodium(II) Acetate Catalyzed Cyclopropanation of Alkenes

[1][2][3]

Introduction & Scope

Cyclopropanes are privileged structural motifs in medicinal chemistry, serving as conformationally restricted mimetics of amino acids and increasing metabolic stability in drug candidates. The transition-metal-catalyzed decomposition of diazo compounds in the presence of alkenes is the most versatile method for their construction.

Among the catalysts available, Rhodium(II) Acetate Dimer (

Key Advantages of this Protocol:

-

High Turnover:

is active at low loadings (0.5 – 1.0 mol%). -

Operational Simplicity: The catalyst is air-stable (though the reaction requires inert atmosphere).

-

Safety-Centric Design: Emphasizes controlled addition of high-energy diazo reagents.

Mechanistic Principles

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via a metal-carbene intermediate .[1][2] The dirhodium core acts as an electrophile, facilitating the decomposition of the diazo reagent.

The Catalytic Cycle

-

Coordination: The diazo compound binds to the axial site of the dirhodium cage.

-

Extrusion: Nitrogen gas (

) is expelled, generating a highly electrophilic Rh-carbene species. -

Cycloaddition: The electron-rich alkene attacks the carbene carbon. This step is generally concerted but asynchronous.

-

Release: The cyclopropane product dissociates, regenerating the catalyst.

Pathway Visualization

Figure 1: Catalytic cycle of Rh(II)-mediated cyclopropanation. The formation of the Rh-carbene is the rate-determining step in diazo decomposition.

Critical Safety Parameters (Read Before Experimentation)

WARNING: Diazo compounds are high-energy reagents.[3] Ethyl Diazoacetate (EDA) is toxic and potentially explosive if heated or concentrated.[3]

-

Controlled Addition: Never add the full equivalent of diazo compound at once. A high concentration of diazo reagent leads to carbene dimerization (forming fumarates/maleates) rather than cyclopropanation. It also risks a thermal runaway.

-

Ventilation: Perform all operations in a functioning fume hood.

-

Blast Shield: Use a safety shield when handling >1 gram of diazo material.

-

Quenching: Unreacted diazo compounds can be quenched with acetic acid or dilute HCl.

Standard Experimental Protocol

Target Reaction: Cyclopropanation of Styrene with Ethyl Diazoacetate.[4]

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Styrene | Substrate | 2.0 - 5.0 | Excess ensures high yield based on diazo. |

| Ethyl Diazoacetate (EDA) | Reagent | 1.0 | Limiting reagent. Commercial solution (contains DCM) is preferred. |

| Catalyst | 0.005 - 0.01 | Green powder. Hygroscopic; store in desiccator. | |

| Dichloromethane (DCM) | Solvent | N/A | Anhydrous. Water can cause O-H insertion side products. |

Step-by-Step Procedure

Step 1: Catalyst Activation & Substrate Loading

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Charge the flask with

(1.0 mol%) and the Alkene (5.0 equiv). -

Add anhydrous DCM (concentration relative to alkene ~ 0.5 M). The solution should appear pale green/blue.

Step 2: Slow Addition (The "Doyle" Technique)

-

Dissolve Ethyl Diazoacetate (1.0 equiv) in DCM ( dilute to ~10 mL total volume for a 1 mmol scale reaction).

-

Load this solution into a gas-tight syringe fitted to a syringe pump .

-

Insert the needle through a septum into the reaction flask.

-

Start stirring vigorously.

-

Initiate addition: Set the pump rate to add the diazo solution over 4 to 8 hours .

-

Why? Maintaining a low steady-state concentration of the diazo species minimizes carbene dimerization and favors the reaction with the alkene.

-

Step 3: Monitoring & Workup

-

Once addition is complete, stir for an additional 1-2 hours.

-

TLC Check: Monitor the disappearance of the yellow diazo color (if visible) and the formation of the product.

-

Quench: No active quench is usually required if

evolution has ceased. If unsure, add a few drops of acetic acid. -

Concentration: Remove solvent and excess alkene under reduced pressure (Rotary Evaporator).

-

Note: If volatile alkenes were used, they will be removed here. If non-volatile, column chromatography is required for separation.

-

Step 4: Purification

-

Purify the residue via silica gel flash chromatography (typically Hexanes:EtOAc gradients).

-

The product is usually a mixture of trans (major) and cis (minor) diastereomers.

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the slow addition technique.

Data Interpretation & Optimization

Stereochemical Outcomes

5racemate-

Trans-Selectivity: For styrene derivatives, the trans (anti) isomer is generally favored due to steric repulsion between the ester group of the carbene and the substituent on the alkene during the approach.

-

Solvent Effect: Non-polar solvents (Pentane, Hexane) often slightly enhance diastereoselectivity compared to DCM, but solubility of the catalyst can be an issue.

Table 1: Representative Substrate Scope & Selectivity

| Substrate | Major Product | Typical Yield | Trans:Cis Ratio (approx) |

| Styrene | trans-2-phenylcyclopropane carboxylate | 75 - 90% | 60:40 to 75:25 |

| 1-Octene | trans-2-hexylcyclopropane carboxylate | 60 - 75% | 55:45 |

| Cyclohexene | Bicyclo[4.1.0]heptane derivative | 50 - 65% | exo favored |

| Ethyl Vinyl Ether | 2-ethoxycyclopropane carboxylate | 80 - 95% | 60:40 |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Dimer Formation | Addition of diazo was too fast. | Increase addition time (e.g., from 4h to 10h) or dilute diazo solution further. |

| Catalyst Color Change (Purple) | Poisoning or oxidation of Rh(II). | Ensure inert atmosphere (Ar/N2). Use fresh catalyst. |

| No Reaction ( | Catalyst inactive or temp too low. | Gently warm the flask to 30-35°C to initiate. |

| O-H Insertion Products | Wet solvent. | Distill DCM over |

References

- Doyle, M. P.; McKervey, M. A.; Ye, T. Modern Catalytic Methods for Organic Synthesis with Diazo Compounds; Wiley-Interscience: New York, 1998.

-

Doyle, M. P. ; Bagheri, V.; Wandless, T. J.; Harn, N. K.; Brinker, D. A.; Eagle, C. T.; Loh, K. L. "Exceptionally high trans (anti) stereoselectivity in catalytic cyclopropanation reactions."[4] Journal of the American Chemical Society, 1990 , 112, 1906–1912. Link

-

Davies, H. M. L. ; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 2003 , 103, 2861–2904. Link

-

Lebel, H. ; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003 , 103, 977–1050. Link

-

Dudley, M. E. ; Morshed, M. M.; Hossain, M. M.[3] "Synthesis of 5-Chloro-3-ethoxycarbonylbenzofuran." Organic Syntheses, 2008 , 85, 57. (Detailed safety protocols for diazo handling). Link

Catalytic Mastery: Rhodium(II) Acetate-Mediated Ylide Formation and Sigmatropic Rearrangements

[1][2][3]

Executive Summary

This Application Note details the methodology for utilizing Rhodium(II) acetate (

Target Audience: Synthetic organic chemists, process chemists, and medicinal chemists focusing on high-value scaffold synthesis.

Mechanistic Insight & Causality

The efficiency of this transformation relies on the unique "paddlewheel" structure of the dirhodium(II) catalyst. Unlike copper or palladium catalysts,

The Catalytic Cycle[4]

-

Diazo Activation: The diazo compound coordinates to the axial site of the Rh dimer.

-

Carbenoid Formation: Nitrogen (

) is extruded (rate-limiting step), generating a highly electrophilic Rh-carbenoid species. -

Nucleophilic Capture: A Lewis basic heteroatom (O, S, N) from the substrate attacks the electrophilic carbene carbon.

-

Ylide Formation: The metal dissociates, releasing a free onium ylide (zwitterionic intermediate).

-

Sigmatropic Rearrangement: The ylide undergoes a symmetry-allowed rearrangement (usually [2,3]-sigmatropic shift) to form the final product with high stereocontrol.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the divergence between the desired pathway and competitive side reactions (dimerization).

Figure 1: Catalytic cycle of Rh(II)-mediated ylide formation and rearrangement. Note the critical divergence where high diazo concentration leads to dimerization.

Critical Experimental Parameters

To maximize chemoselectivity (ylide formation vs. C-H insertion or dimerization), specific variables must be controlled.

| Parameter | Recommended Condition | Scientific Rationale |

| Catalyst Loading | 0.5 – 2.0 mol% | Rh(II) is highly active. Higher loading (>2%) increases the risk of "carbene dimerization" (formation of fumarates/maleates). |

| Solvent | DCM, Benzene, or Toluene | Non-nucleophilic solvents are required. Polar/nucleophilic solvents (THF, MeCN) can coordinate to Rh or react with the carbene. |

| Concentration | 0.01 M – 0.05 M (Final) | Critical: Low steady-state concentration of diazo is essential to prevent the carbene from reacting with unreacted diazo precursor. |

| Addition Rate | Slow Addition (Syringe Pump) | Adding diazo over 1–4 hours ensures the nucleophile is always in large excess relative to the carbene. |

| Temperature | Reflux (40°C – 110°C) | Higher temperatures facilitate the |

| Atmosphere | Inert ( | Prevents oxidation of the catalyst and moisture interference (water competes as a nucleophile). |

Standardized Protocol: [2,3]-Sigmatropic Rearrangement

Safety Pre-Requisites

-

Explosion Hazard: Diazo compounds are potentially explosive.[1] Never heat neat diazo compounds. Always use a blast shield.

-

Ventilation: Perform all operations in a fume hood to manage

evolution and solvent vapors.

Materials

- (Commercial grade, green powder).

-

Substrate (e.g., Allyl phenyl ether or Allyl sulfide).

-

Diazo source (e.g., Methyl phenyldiazoacetate).[2]

-

Anhydrous Dichloromethane (DCM).

-

Syringe pump with gas-tight syringe.

Step-by-Step Procedure

-

System Preparation:

-

Flame-dry a two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Flush the system with Argon for 15 minutes.

-

-

Catalyst & Substrate Charge:

-

Add the nucleophilic substrate (1.0 equiv, e.g., 1.0 mmol) to the flask.

-

Add

(1.0 mol%, 0.01 mmol). -

Dissolve in anhydrous DCM (volume calculated to reach 50% of final volume).

-

-

Diazo Preparation:

-

Dissolve the diazo compound (1.2 equiv) in anhydrous DCM in a separate vial.

-

Load this solution into a gas-tight syringe.

-

-

Reaction Initiation:

-

Bring the reaction mixture in the RBF to a gentle reflux (approx. 40°C for DCM).

-

The Critical Step: Position the syringe needle through a septum directly into the reaction flask (above the liquid level).

-

Initiate the syringe pump to add the diazo solution over 2 to 4 hours .

-

Observation: Nitrogen gas evolution (bubbling) should be visible but controlled.

-

-

Completion & Quench:

-

After addition is complete, stir at reflux for an additional 30 minutes to ensure full decomposition of the diazo species.

-

Cool to room temperature.[3]

-

Self-Validation Check: Analyze a crude aliquot by TLC or NMR. Disappearance of the diazo peak (distinctive color or IR signal at ~2100

) indicates completion.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotovap).

-

Note: Rhodium residues are minimal but can be removed by filtering through a short plug of silica gel or celite.

-

Purify via flash column chromatography.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for ensuring safe and efficient diazo addition.

Troubleshooting & Optimization (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Low Yield / Dimer Formation | Diazo concentration too high (Carbene dimerization). | Increase solvent volume or decrease addition rate (e.g., extend from 2h to 6h). |

| O-H Insertion Product | Water present in solvent (Water is a better nucleophile than the substrate). | Re-dry solvent using activated molecular sieves; ensure strict inert atmosphere. |

| No Reaction | Catalyst poisoning or "Old" Diazo. | |

| C-H Insertion Competition | Substrate lacks sufficient nucleophilicity. | Switch to a more electron-deficient Rh catalyst (e.g., |

References

-

Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[4][5][6][7][8][9] Chemical Reviews, 86(5), 919–939.

-

Padwa, A. , & Weingarten, M. D. (1996). Cascade processes of metallo carbenoids.[5] Chemical Reviews, 96(1), 223–270.

-

Davies, H. M. L. , & Beckwith, R. E. J. (2003).[6] Catalytic enantioselective C-H activation by means of metal-carbenoid-induced C-H insertion. Chemical Reviews, 103(8), 2861–2904.[6]

-

Wirth, T. , et al. (2014).[3] Safe Generation and Direct Use of Diazoesters in Flow Chemistry.[10] Synlett, 25, 871-875.[3]

-

Jana, S. , et al. (2021).[11] Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions.[11] Chemistry – A European Journal, 27(4), 1270-1281.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]

- 4. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07010K [pubs.rsc.org]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35496B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent Perspectives on Rearrangement Reactions of Ylides via Carbene Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

rhodium acetate in the synthesis of pharmaceutical intermediates

Application Note: Rhodium(II) Acetate in the Synthesis of Pharmaceutical Intermediates

Abstract

Rhodium(II) acetate dimer,

Introduction: The "Magic" of the Paddlewheel

Rhodium(II) acetate is not merely a Lewis acid; it is a molecular architect. Its structure consists of two rhodium atoms bonded to each other (Rh–Rh single bond) and bridged by four acetate ligands, forming a "lantern" or "paddlewheel" geometry.

Why it dominates Pharma:

-

Carbenoid Stabilization: It reacts with diazo compounds to form a transient metal-carbene species. This intermediate is electrophilic enough to react with unactivated bonds but stable enough to avoid the chaotic reactivity of free carbenes.

-

Tunability: While the acetate is the workhorse, the ligands can be exchanged (e.g., for carboxamidates or chiral carboxylates) to fine-tune chemo- and enantioselectivity.

-

Soft Lewis Acidity: It is compatible with many functional groups (ketones, esters, olefins) common in late-stage intermediates.

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle is crucial for troubleshooting. The reaction is driven by the irreversible loss of nitrogen gas (

The Pathway:

-

Activation: The diazo carbon attacks the axial open coordination site of the Rhodium dimer.

-

Extrusion:

is expelled, generating the Rh-Carbenoid species.[1] This is the critical reactive intermediate. -

Transfer: The carbenoid undergoes insertion (into C–H, O–H, N–H) or addition (cyclopropanation).

-

Regeneration: The catalyst is released to re-enter the cycle.

Visualization: Rhodium Carbenoid Catalytic Cycle

Caption: The Rh(II) catalytic cycle showing the irreversible extrusion of nitrogen to form the reactive electrophilic carbenoid.

Key Applications in Pharmaceutical Synthesis

A. Synthesis of Carbapenem Antibiotics (The "Bicyclic Nucleus")

The most commercially significant application of Rhodium acetate is in the manufacturing of carbapenems (e.g., Thienamycin, Meropenem). The key step is the intramolecular N–H insertion (or C–H insertion depending on the precursor) to close the 5-membered ring fused to the

Case Study: Cyclization of Diazo-β-ketoesters In the synthesis of the carbapenem nucleus, a diazo intermediate is cyclized to form the bicyclic keto-ester. This reaction is highly sensitive to moisture and requires strict control of the diazo concentration to prevent dimerization.

B. Intramolecular C–H Insertion

This reaction allows for the "activation" of an inert C–H bond to form a C–C bond, often creating cyclopentanones or lactones. This is a powerful tool for building core scaffolds in alkaloids and terpenes.

Detailed Protocols

Protocol 1: Synthesis of Carbapenem Bicyclic Nucleus

Target: Formation of the 1-azabicyclo[3.2.0]heptane system.

Reagents:

-

Precursor: 4-allyl-3-diazo-2-oxobutyrate derivative (1.0 equiv)

-

Catalyst:

(0.5 – 1.0 mol%) -

Solvent: Anhydrous Toluene or DCM (Degassed)

Step-by-Step Methodology:

-

Catalyst Preparation: Charge an oven-dried reactor with

(0.5 mol%) and anhydrous toluene. Heat to reflux (or 40–80°C depending on diazo stability).-

Expert Tip: The solution should be emerald green. A color change to brown/black indicates catalyst decomposition or poisoning.

-

-

Slow Addition (Critical): Dissolve the diazo precursor in toluene. Add this solution dropwise to the hot catalyst mixture over 2–4 hours.

-

Why? High stationary concentration of diazo leads to "azine" formation (dimerization) or polymerization. Starving the reaction ensures the diazo reacts with the catalyst, not itself.

-

-

Monitoring: Monitor

evolution. The reaction is complete when gas evolution ceases and TLC/HPLC shows consumption of the diazo peak (distinctive UV absorption). -

Workup: Cool the mixture. For high-purity API steps, pass the solution through a scavenger cartridge (see Section 5) to remove Rh. Evaporate solvent to yield the bicyclic keto-ester.

Protocol 2: Regioselective C–H Insertion (Taber Cyclization)

Target: Synthesis of

Reagents:

-

Precursor:

-diazo- -

Catalyst:

(1.0 mol%) -

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: In a flame-dried flask under Argon, dissolve

(4.4 mg, 0.01 mmol) in 10 mL DCM. -

Addition: Dissolve the diazo ketone (1.0 mmol) in 5 mL DCM. Add via syringe pump over 1 hour at room temperature.

-

Note: C–H insertion is faster than N–H insertion; room temperature is often sufficient.

-

-

Quench: Once the diazo spot disappears (TLC), filter the mixture through a short pad of silica gel to remove the bulk catalyst.

-

Purification: Concentrate and purify via flash chromatography.

Data Summary: Solvent Effects on Yield

| Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|

| DCM | 25°C | 88% | Standard for C-H insertion. |

| Toluene | 80°C | 92% | Higher T favors difficult insertions. |

| THF | 60°C | 45% | Coordinating solvents inhibit the catalyst. |

Catalyst Removal and Safety

Rhodium Removal (API Purity): Leaving Rhodium in a drug substance is strictly regulated (ICH Q3D guidelines).

-

Resin Scavengers: Use thiourea-functionalized silica or polystyrene resins (e.g., SiliaMetS® Thiol). Stir the crude product solution with 10 wt% scavenger for 4 hours at 40°C.

-

Activated Carbon: Effective for bulk removal but less selective than functionalized resins.

Safety: Handling Diazo Compounds

-

Shock Sensitivity: Isolate diazo intermediates only if necessary. Preferably, generate them in situ or use them immediately in solution (telescoping).

-

Ventilation: The reaction generates

gas. Ensure the reactor is vented to a bubbler to prevent pressure buildup.

Visualization: Safe Handling Workflow

Caption: Operational workflow for safe diazo handling, emphasizing pressure control and metal scavenging.

References

-

Rhodium(II) Acetate Dimer Applications. Sigma-Aldrich Product Sheet.

-

Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Taber, D. F., & Tian, W. (2007).[2] Journal of Organic Chemistry.

-

Synthesis of the Carbapenem Ring System. ResearchGate (Abstract).

-

Practical Synthesis of Ertapenem Sodium. PubMed (Merck Process Research).

-

Effective Method To Remove Metal Elements from Pharmaceutical Intermediates. ACS Organic Process Research & Development.

Sources

Advanced Protocol: Substrate Scope & Methodology for Rhodium-Catalyzed Intramolecular C-H Amination

Executive Summary & Strategic Rationale

The direct conversion of C(sp³)–H bonds into C–N bonds represents a powerful disconnection in retrosynthetic analysis, particularly for alkaloids and nitrogen-containing pharmacophores. While many metals (Fe, Mn, Ru) catalyze nitrene transfers, dirhodium(II) complexes remain the gold standard for intramolecular applications due to their tunable ligand environment, high functional group tolerance, and predictable stereospecificity.

This guide focuses on the Du Bois Method , utilizing Rh(II) carboxylates to catalyze the oxidative cyclization of sulfamates, carbamates, and sulfamides. Unlike radical pathways that scramble stereocenters, this method proceeds via a concerted asynchronous insertion, preserving chiral information—a critical requirement for drug development.

Mechanistic Foundation

Understanding the mechanism is prerequisite to predicting substrate scope. The reaction does not proceed via a free radical. Instead, it involves a transient, highly electrophilic Rh–nitrene species.

The Catalytic Cycle

The process begins with the oxidation of the Rh(II) dimer to a Rh(II,III) species, followed by coordination of the nitrogen source (e.g., sulfamate ester) and oxidant (e.g., PhI(OAc)₂). The key step is the generation of the metallonitrene, followed by C–H insertion.[1]

Figure 1: The catalytic cycle emphasizes the formation of the electrophilic Rh-nitrene intermediate. Note that the concerted nature of the insertion step is responsible for stereoretention.[2]

Catalyst Selection Guide

The choice of catalyst dictates turnover number (TON) and selectivity.

| Catalyst | Ligand Type | Key Characteristics | Recommended Use Case |

| Rh₂(OAc)₄ | Acetate | Standard reactivity. Inexpensive. Susceptible to ligand exchange. | General screening; simple 3° C–H bonds. |

| Rh₂(oct)₄ | Octanoate | Lipophilic variant of acetate. | Reactions in highly non-polar solvents (e.g., hexanes). |

| Rh₂(esp)₂ | Strapped dicarboxylate | High Stability. The "Du Bois" catalyst. Resists chelation/degradation. | Standard for complex synthesis. Difficult substrates, intermolecular reactions, low catalyst loading (0.1 mol%). |

| Rh₂(tpa)₄ | Triphenylacetate | Bulky carboxylate. | Enhancing selectivity for 3° over 2° C–H bonds via steric crowding. |

Expert Insight: Start with Rh₂(esp)₂ for valuable intermediates.[3] While more expensive, its resistance to dimerization and degradation often allows for lower loadings (1–2 mol%) compared to Rh₂(OAc)₄ (5–10 mol%), offsetting the cost.

Substrate Scope Analysis

The scope is defined by the "Linker" (the nitrogen source) and the "Target" (the C–H bond).

A. The Linker: Regioselectivity Rules

The distance between the nitrogen and the target C–H bond determines ring size.

| Linker Class | Product Ring Size | Regioselectivity Preference | Notes |

| Sulfamate (-OSO₂NH₂) | 6-membered (1,2,3-oxathiazinane) | γ-C–H >> δ-C–H | Most robust class. Products are precursors to 1,3-amino alcohols.[3][4] |

| Carbamate (-OC(O)NH₂) | 5-membered (Oxazolidinone) | β-C–H > γ-C–H | Products are precursors to 1,2-amino alcohols. Slower rates than sulfamates. |

| Sulfamide (-NHSO₂NH₂) | 6-membered (Thiadiazinane) | γ-C–H | Precursors to 1,3-diamines. |

| Urea (-NHC(O)NH₂) | 5-membered (Imidazolidinone) | β-C–H | Precursors to 1,2-diamines. |

B. The Target: Electronic & Steric Effects

The Rh-nitrene is electrophilic; therefore, electron-rich C–H bonds are inserted preferentially.

-

Bond Order Reactivity:

-

Ether α-C–H (Activated) > 3° C–H > Benzylic > 2° C–H >>> 1° C–H (Inert).

-

Note: Electron-withdrawing groups (EWGs) near the C–H bond deactivate it. A C–H bond α to a ketone or ester is generally too electron-deficient to react.

-

-

Stereospecificity:

-

Retention: >99% retention of configuration at chiral 3° centers.

-

Implication: You can set a quaternary stereocenter by starting with a tertiary C–H bond on a chiral scaffold.

-

Standard Operating Protocol (Sulfamate Cyclization)

This protocol utilizes Rh₂(esp)₂ and PhI(OAc)₂ (PIDA) for the cyclization of a sulfamate ester.

Reagents & Equipment[5][6]

-

Substrate: Alkyl sulfamate (1.0 equiv).

-

Catalyst: Rh₂(esp)₂ (0.02 equiv / 2 mol%).

-

Oxidant: PhI(OAc)₂ (1.1 – 1.4 equiv).

-

Additive: MgO (2.3 equiv) – Crucial for neutralizing acetic acid byproduct.

-

Solvent: Isopropyl acetate (iPrOAc) or Chlorobenzene (PhCl). DCM is common but iPrOAc is greener and often gives better conversion.

-

Temperature: 40 °C – 50 °C.

Step-by-Step Workflow

Figure 2: Workflow for Rh-catalyzed amination. Slow addition of the oxidant is the critical control point.

Detailed Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under Argon.

-

Charge Solids: Add the sulfamate substrate (1.0 equiv), MgO (2.3 equiv), and Rh₂(esp)₂ (2 mol%).

-

Solvation: Add iPrOAc (0.1 M concentration relative to substrate).

-

Thermal Equilibration: Heat the heterogeneous mixture to 45 °C.

-

Oxidant Addition (The "Self-Validating" Step):

-

Dissolve PhI(OAc)₂ (1.1 equiv) in a minimal amount of solvent.

-

Why? High transient concentrations of oxidant can degrade the catalyst.

-

Action: Add the oxidant solution via syringe pump over 1–2 hours.

-

Visual Check: The reaction should maintain the green/blue hue of the Rh dimer. If it turns brown/black rapidly, the catalyst has decomposed (likely due to fast oxidant addition or lack of acid scavenging).

-

-

Monitoring: Monitor by TLC. The sulfamate starting material is usually more polar than the cyclic product (oxathiazinane).

-

Workup: Once starting material is consumed, cool to room temperature. Dilute with DCM and filter through a pad of Celite to remove MgO and Rh residues.

-

Purification: Concentrate in vacuo. The byproduct PhI (iodobenzene) is volatile but may require chromatography to separate fully.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or deactivation. | Switch to Rh₂(esp)₂ if using acetate. Ensure MgO is fresh and finely powdered (acid kills the active species). |

| Brown/Black Reaction Mixture | Catalyst decomposition.[5] | Oxidant added too fast. Use a syringe pump. Lower temperature to 35 °C. |

| Competing Aziridination | Substrate contains an alkene.[6] | Alkene aziridination is faster than C–H insertion. Protect alkenes or use steric bulk to direct away from the double bond. |

| No Reaction on 2° C–H | Bond is too strong or sterically hindered. | Switch oxidant to PhI(O₂CtBu)₂ (Pivalate). It is more soluble in non-polar solvents and often more reactive. |

References

-

Espino, C. G., & Du Bois, J. (2001).[4] A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones.[7] Angewandte Chemie International Edition. Link

-

Espino, C. G., Wehn, P. M., Chow, J., & Du Bois, J. (2001).[4] Synthesis of 1,3-Difunctionalized Amine Derivatives through Selective C-H Bond Oxidation. Journal of the American Chemical Society.[1][4] Link

-

Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004). Expanding the Scope of C-H Amination through Catalyst Design. Journal of the American Chemical Society.[1][4] Link

-

Fiori, K. W., & Du Bois, J. (2007). Catalytic Intermolecular Amination of C-H Bonds: Method Development and Mechanistic Insights. Journal of the American Chemical Society.[1][4] Link

-

Roizen, J. L., Harvey, M. E., & Du Bois, J. (2012).[3] Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds. Accounts of Chemical Research. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iodosobenzene Diacetate [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Precision Synthesis of Substituted Furans via Rhodium(II) Acetate Catalysis

Executive Summary

The synthesis of polysubstituted furans is a cornerstone in the production of pharmaceutical intermediates, natural products, and functional materials. While classical methods (e.g., Paal-Knorr) often require harsh acidic conditions, the Rhodium(II) acetate [Rh

This guide details the mechanistic underpinnings and operational protocols for utilizing Rh(II) carbenoids to access furan scaffolds.[1] It covers two primary distinct pathways:

-

Intermolecular [3+2] Cycloaddition: Coupling

-diazo esters with alkynes. -

Intramolecular Cascade Cyclization: Using alkyne-tethered diazo compounds to form fused bicyclic furans.

Mechanistic Principles & Causality[2]

The Rhodium Carbenoid "Push-Pull"

The efficacy of Rh

-

Electrophilic Nature: The carbon bound to Rh is highly electrophilic, seeking electron-rich partners (nucleophiles) such as alkynes.

-

Suppression of Side Reactions: The catalyst ligands (acetate) modulate reactivity. However, without a suitable trap (alkyne), the carbenoid will react with the diazo precursor itself (dimerization) or undergo

-hydride elimination.

Pathway Logic

-

Intermolecular Route: The Rh-carbenoid adds to an external alkyne, forming a cyclopropene intermediate (or a dipolar metal-complex) which rearranges to the furan. Causality: The regioselectivity is driven by the steric and electronic match between the carbenoid substituents and the alkyne.

-

Intramolecular Route: When the alkyne is tethered to the diazo moiety, the reaction becomes entropically favored, allowing for the formation of complex fused systems (e.g., furo[3,4-c]furans) under high-dilution conditions.

Mechanistic Visualization

The following diagram illustrates the bifurcation between successful furan synthesis and common failure modes (dimerization).

Figure 1: Catalytic cycle showing the critical competition between alkyne trapping (desired) and dimerization (undesired).

Experimental Protocols

Critical Parameters & Optimization

Before executing the protocols, review the optimization matrix below. The success of this reaction depends heavily on the rate of addition of the diazo compound.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DCM, DCE, or Toluene | Non-coordinating solvents prevent competition with the carbene for the metal center. |

| Temperature | Reflux (40°C - 110°C) | Higher temperatures facilitate the extrusion of N |

| Addition Rate | Very Slow (Syringe Pump) | Maintains a low steady-state concentration of the diazo species, preventing carbenoid-diazo dimerization. |

| Catalyst Loading | 0.5 - 2.0 mol% | Rh |

| Atmosphere | Argon or Nitrogen | Oxygen is generally tolerated, but moisture must be excluded to prevent O-H insertion (forming hydroxy esters). |

Protocol A: Intermolecular Synthesis of Furans

Target: Synthesis of ethyl 2-methyl-5-phenyl-3-furancarboxylate. Reference: Adapted from Davies et al. (Org. Synth. 1992).[2]

Materials

-

Substrate A: Ethyl diazoacetate (EDA) or Ethyl 2-diazo-3-oxobutanoate (Caution: EDA is shock-sensitive).

-

Substrate B: Phenylacetylene (1.5 - 2.0 equivalents).

-

Catalyst: Rhodium(II) acetate dimer [Rh

(OAc) -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure

-

Reactor Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to N

bubbler), and a rubber septum for syringe inlet. -

Catalyst Charge: Add Rh

(OAc) -

Diazo Preparation: Dilute the diazo compound in DCM (approx. 10 mL DCM per 1 mmol diazo). Note: Dilution is critical for safety and selectivity.

-

Controlled Addition:

-

Bring the catalyst/alkyne solution to a gentle reflux (or 40°C).

-

Load the diazo solution into a gas-tight syringe placed on a syringe pump.

-

Add the diazo solution dropwise over 4–6 hours .

-

Visual Cue: The solution typically turns from green (active catalyst) to brownish. If it turns black immediately, decomposition is occurring too fast.

-

-

Completion: After addition is complete, stir for an additional hour at reflux.

-

Work-up:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Purification: The residue usually contains the furan and excess alkyne. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

-

Protocol B: Intramolecular Cyclization (Fused Systems)

Target: Synthesis of furo[3,4-c]furan derivatives. Context: This method uses a "diazo-keto ester" with a pendant alkyne.[1]

Step-by-Step Procedure

-

Substrate: Dissolve the 2-alkynyl-2-diazo-3-oxobutanoate (1.0 equiv) in anhydrous Toluene (0.01 M - High Dilution is mandatory ).

-

Catalyst Activation: In a separate flask, dissolve Rh

(OAc) -

Reaction:

-

Heat the catalyst solution to 80°C.

-

Add the substrate solution slowly (dropwise) to the hot catalyst solution over 1–2 hours.

-

Why Inverse Addition? Adding substrate to catalyst ensures the catalyst is always in excess relative to the unreacted diazo, maximizing the probability of intramolecular reaction over intermolecular dimerization.

-

-

Monitoring: Monitor N

evolution (bubbler) and TLC. -

Purification: Evaporate toluene and purify via column chromatography.

Safety & Handling (E-E-A-T Critical)

WARNING: Diazo compounds are high-energy species.

-

Explosion Hazard: Ethyl diazoacetate (EDA) and other small diazo compounds can detonate on heating or shock. Never distill neat diazo compounds. Store them in solution at low temperature (-20°C).

-

Ventilation: Rhodium catalysis releases Nitrogen gas (

). Ensure the system is open to a bubbler to prevent pressure buildup. -

Waste Disposal: Rhodium is expensive and toxic. Collect all heavy metal waste separately. Quench unreacted diazo compounds with acetic acid before disposal.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield / Dimer Formation | Diazo addition was too fast. | Decrease addition rate (e.g., extend from 4h to 8h). Increase dilution. |

| Reaction Stalls (Green color persists) | Catalyst poisoning or temp too low. | Increase temperature to reflux. Check if substrate contains free amines/thiols (catalyst poisons). |

| Complex Mixture (Many spots on TLC) | Switch to a more sterically hindered catalyst (e.g., Rh | |

| No Reaction | Old/Decomposed Diazo. | Verify diazo quality by IR (strong peak at ~2100 cm |

References

-

Davies, H. M. L. ; Cantrell, W. R.; Romines, K. R.; Baum, J. S.[2] "Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with

-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate". Organic Syntheses, 1992 , 70, 93.[2]-

[2]

-

-

Padwa, A.; Austin, D. J.; Hornbuckle, S. F. "Ligand Effects on the Chemoselectivity of the Rhodium(II)

-Diazo Carbonyl Compounds". Journal of Organic Chemistry, 1996 , 61, 63. -

Muthusamy, S.; Gunanathan, C. "Rhodium(II) Acetate Catalyzed Cyclization of 2-Alkynyl-2-diazo-3-oxobutanoates: A Facile Route to Furo[3,4-c]furans". Synlett, 2002, 2002(11), 1783–1786.

-

Gevorgyan, V.; Chuprakov, S. "Rhodium-Catalyzed Synthesis of Multi-Substituted Furans from N-Sulfonyl-1,2,3-triazoles". Organic Chemistry Frontiers, 2014.

-

Wirth, T. ; Müller, S. T. R.[5] "Safe Generation and Direct Use of Diazoesters in Flow Chemistry". Synlett, 2014 , 25, 871.[5]

Sources

- 1. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 28. SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE - The Davies Group [scholarblogs.emory.edu]

- 3. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Safe Generation and Direct Use of Diazoesters in Flow Chemistry [organic-chemistry.org]

protocol for rhodium-catalyzed O-H insertion reactions with diazo compounds

Abstract

The formation of Carbon-Oxygen (C-O) bonds via transition-metal-catalyzed carbenoid insertion is a pivotal transformation in modern drug discovery. This guide details the protocol for Rhodium(II)-catalyzed O-H insertion , a reaction that enables the efficient coupling of diazo compounds with alcohols, water, or carboxylic acids to generate

Mechanistic Insight & Causality

To optimize this reaction, one must understand that it does not proceed via a simple nucleophilic attack on the diazo compound. It is a metal-carbene mediated process .

The Catalytic Cycle

The reaction is driven by the electrophilic nature of the Rhodium-carbene intermediate.

-

Diazo Decomposition: The Rh(II) catalyst attacks the diazo carbon, extruding

(the driving force) to form a transient Rh-Carbene species. -

Nucleophilic Attack: The oxygen atom of the substrate (R-OH) attacks the electrophilic carbene carbon.

-

Ylide Formation: This attack generates a metal-bound oxonium ylide .

-

Proton Transfer: A [1,2]-proton shift (or intermolecular proton transfer) occurs, releasing the Rh catalyst and forming the C-O bond.

Critical Insight for Optimization:

-

The "Carbene Dimerization" Trap: If the concentration of diazo compound is too high relative to the substrate, the highly reactive Rh-carbene will react with unreacted diazo compound to form an alkene dimer (e.g., diethyl fumarate/maleate derivatives). Causality: Slow addition of the diazo component is mandatory to maintain a low steady-state concentration of the carbene, favoring the reaction with the alcohol substrate over dimerization.

Visualization: Catalytic Cycle

Figure 1: The catalytic cycle of Rh(II)-mediated O-H insertion. Note the competitive pathway to dimerization if diazo concentration is uncontrolled.

Key Parameters & Optimization

Catalyst Selection

| Catalyst | Characteristics | Best Use Case |

| Standard, robust, inexpensive. | General O-H insertion with primary/secondary alcohols. | |

| Chelated, highly stable, high turnover. | Difficult substrates; low catalyst loading (<0.1 mol%). | |

| Chiral, bulky carboxylate ligands. | Enantioselective insertions (though O-H ee is often lower than C-H). | |

| Perfluorobutyrate (electron-deficient). | Increases carbene electrophilicity; useful for sterically hindered alcohols. |

Solvent Effects

-

Dichloromethane (DCM): The gold standard. Solubilizes most Rh catalysts and diazo compounds.

-

Toluene/Benzene: Used for higher temperature reactions (

C) if the carbene formation is sluggish. -

Water: Uniquely, Rh(II) carbenes are water-tolerant. O-H insertion into water yields

-hydroxy esters.

Safety Protocol: Handling Diazo Compounds

WARNING: Diazo compounds (e.g., ethyl diazoacetate, phenyldiazoacetate) are energetic materials.[1][2] They can explode upon exposure to heat, shock, or specific metal surfaces.

-

Blast Shield: All reactions involving >1 mmol of diazo compound must be performed behind a blast shield.

-

No Sharps/Ground Glass: Do not use ground glass joints for neat diazo compounds (friction hazard). Use smooth-walled glassware and Teflon sleeves.

-

Ventilation:

gas is evolved. Ensure the system is open to a bubbler to prevent pressure buildup. -

Quenching: Quench residual diazo with dilute acetic acid or 1M HCl until gas evolution ceases.

Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of

Materials

-

Substrate: Alcohol (1.2 - 2.0 equiv). Note: Excess alcohol improves yield by outcompeting dimerization.

-

Reagent:

-Diazoester (1.0 equiv). -

Catalyst:

(1 mol%). -

Solvent: Anhydrous DCM (0.1 M concentration relative to diazo).

Step-by-Step Workflow

-

Catalyst Activation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Cool to room temperature (RT) under Argon/Nitrogen.

-

Add

(4.4 mg, 0.01 mmol) and the Alcohol substrate (1.2 mmol). -

Dissolve in 5 mL of anhydrous DCM.

-

-

Diazo Preparation:

-

In a separate vial, dissolve the Diazo compound (1.0 mmol) in 5 mL of anhydrous DCM.

-

Critical: Load this solution into a gas-tight syringe.

-

-

Controlled Addition (The "Slow Add"):

-

Place the reaction flask in a water bath (25°C) or reflux (40°C) depending on diazo stability.

-

Using a syringe pump , add the diazo solution to the catalyst mixture over 1 to 4 hours .

-

Visual Check: Nitrogen bubbles should evolve steadily. If bubbling is vigorous, slow down.

-

-

Completion & Workup:

-

After addition is complete, stir for an additional 30 minutes.

-

Monitor by TLC (Diazo compounds are bright yellow/orange; disappearance of color usually indicates completion).

-

Concentrate: Remove solvent under reduced pressure. (Rh catalysts are difficult to remove by extraction; direct column chromatography is preferred).

-

Purification: Flash chromatography on silica gel.

-

Visualization: Experimental Workflow

Figure 2: Operational workflow emphasizing the separate preparation of the diazo solution and its slow addition to the catalyst mixture.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield / Dimer Formation | Diazo addition too fast. | Increase dilution or extend addition time (e.g., from 1h to 4h). |

| No Reaction (Diazo persists) | Catalyst poisoning or inactive. | Ensure solvent is amine-free (amines poison Rh). Heat to reflux.[3] |

| C-H Insertion Side Product | Substrate has reactive C-H bonds.[4][5][6] | O-H insertion is kinetically favored over C-H. Ensure alcohol is in excess. |

| Enantioselectivity is Low | Dissociation of Ylide. | Use chiral catalysts with bulky ligands ( |

References

-

Mechanism of Rhodium-Catalyzed Carbene Formation: Qu, Z. et al. "Mechanism of rhodium-catalyzed carbene formation from diazo compounds." J. Am. Chem. Soc.[7]2005 , 127, 10830. Link

-

Comprehensive Review of O-H Insertion: Davies, H. M. L.; Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chem. Rev.[7][8]2003 , 103, 2861. Link

-

Safety in Handling Diazo Compounds: Proctor, L. D.; Warr, A. J. "Scale-up of Diazoacetate Chemistry." Org.[1][2][9][10] Process Res. Dev.2002 , 6, 884. Link

-

Standard Procedure (Organic Syntheses): "Rhodium(II) Acetate-Catalyzed Insertion of Carbenoids." Org.[1][2][9][10] Synth.2008 , 85, 189.[1] Link[1]

-

High Turnover Catalysts: Espino, C. G. et al. "A New Class of Rhodium(II) Catalysts for C-H Insertion." J. Am. Chem. Soc.[7]2004 , 126, 15378. Link

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Enantioselective O-H Insertion Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPT - C-H Insertion of Rhodium-Carbene Using Diazo Compounds PowerPoint Presentation - ID:1808176 [slideserve.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. pubs.acs.org [pubs.acs.org]

Rhodium Acetate Catalyzed Cycloaddition of Diazo Compounds: Technical Application Note

Executive Summary

This guide details the operational frameworks for utilizing Dirhodium(II) tetraacetate [Rh

Part 1: Mechanistic Foundation

The utility of Rh

The Catalytic Cycle

The reaction initiates with the coordination of the diazo compound to the axial site of the dirhodium paddlewheel complex.

-

Coordination: The nucleophilic carbon of the diazo compound binds to the open axial coordination site of the Rh(II) dimer.

-

Extrusion: Nitrogen (

) is expelled, forming a Rhodium-Carbenoid intermediate ( -

Divergence: The carbenoid is highly electrophilic and will react with the nearest nucleophile.

-

Alkene present: Concerted asynchronous [2+1] cycloaddition (Cyclopropanation).

-

Carbonyl present (Intramolecular): Cyclization to form a carbonyl ylide, followed by [3+2] cycloaddition.[1]

-

Reaction Pathway Visualization

Figure 1: Mechanistic divergence of Rh-carbenoids into cyclopropanation or ylide formation pathways.

Part 2: Critical Safety Parameters (The Diazo Rulebook)

WARNING: Diazo compounds are energetic materials. Small-scale synthesis (<1 mmol) is recommended for initial optimization.

| Parameter | Protocol Requirement | Rationale |

| Glassware | Fire-polished, defect-free. No ground glass joints for neat diazo storage. | Rough surfaces can initiate detonation of concentrated diazo species. |

| Addition Rate | Strictly controlled (Syringe Pump). Typical rate: 1-5 mL/hour. | Prevents accumulation of unreacted diazo compound, minimizing explosion risk and carbene dimerization. |

| Ventilation | High-flow Fume Hood. | |

| Temperature | < 30°C for storage. Reaction temps vary (0°C to Reflux). | Diazo decomposition is exothermic.[2] Runaway reactions are possible if addition is too fast. |

| Quenching | Acetic Acid or Dilute HCl. | Protonation destroys residual diazo functionality safely. |

Part 3: Protocol A - Intermolecular [2+1] Cyclopropanation

Target: Synthesis of Ethyl 2-phenylcyclopropane-1-carboxylate. Reaction Class: Intermolecular trapping of Rh-carbenoid by styrene.

Materials

-

Catalyst: Rh

(OAc) -

Diazo Source: Ethyl Diazoacetate (EDA) (Caution: Commercial EDA contains ~15% DCM for stability).

-

Substrate: Styrene (Excess, 2-5 equivalents).

-

Solvent: Dichloromethane (DCM) or Pentane (anhydrous).

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add Rh

(OAc) -

Solvent System: Add anhydrous DCM (5 mL). The solution should appear pale green/blue.

-

Inert Atmosphere: Purge the system with Argon for 5 minutes.

-

Diazo Preparation: Dilute Ethyl Diazoacetate (1.0 mmol, ~114 mg) in 5 mL of anhydrous DCM in a separate chemically resistant syringe.

-

Controlled Addition:

-

Place the reaction flask in a water bath (20-25°C).

-

Using a syringe pump, add the EDA solution dropwise over 4-6 hours .

-

Note: The slow addition is critical to favor the reaction with styrene over the dimerization of EDA (forming diethyl fumarate/maleate).

-

-

Monitoring: Monitor

evolution (bubbler) and TLC. The green color of the catalyst may turn brownish as the reaction proceeds. -

Workup: Once addition is complete and

evolution ceases, concentrate the mixture under reduced pressure to remove solvent and excess styrene. -

Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc 95:5).

Expected Outcome: Mixture of cis and trans cyclopropanes (typically trans-major with Rh

Part 4: Protocol B - Tandem [3+2] Cycloaddition (Carbonyl Ylide)

Target: Construction of oxa-bridged polycycles. Reaction Class: Intramolecular carbenoid-carbonyl cyclization followed by intermolecular dipolar cycloaddition.

Concept

This protocol utilizes a "push-pull" mechanism where the Rh-carbenoid is trapped by an internal ketone/aldehyde to form a carbonyl ylide dipole, which is then trapped by an external dipolarophile (e.g., DMAD or a quinone).

Materials

-

Substrate:

-diazo ketone containing a pendant carbonyl group (e.g., -

Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) (1.2 equivalents).

-

Catalyst: Rh

(OAc) -

Solvent: Toluene (preferred for higher temperature stability) or DCM.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck flask equipped with a reflux condenser.

-

Charge: Add Rh

(OAc) -

Temperature: Heat the solution to 60-80°C. (Higher temperature helps overcome the activation energy for the initial

loss). -

Addition: Dissolve the

-diazo ketone in Toluene. Add this solution slowly via syringe pump over 2 hours to the heated catalyst/dipolarophile mixture. -

Reaction Logic:

-

Step 1: Rh decomposes diazo

Carbenoid. -

Step 2: Carbenoid attacks pendant carbonyl oxygen

Five-membered cyclic carbonyl ylide. -

Step 3: Ylide undergoes [3+2] cycloaddition with DMAD.

-

-

Completion: Stir for an additional 30 minutes after addition.

-

Purification: Evaporate toluene. Isolate the bridged ether product via chromatography.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Dimer Formation | Diazo concentration too high. | Decrease addition rate (slower syringe pump). Increase dilution of diazo stock. |